molecular formula C15H18O2 B13044877 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Cat. No.: B13044877
M. Wt: 230.30 g/mol
InChI Key: OFINQGYDBDWYIS-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a benzyloxy group, an ethynyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.

    Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium catalysts are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethyl-substituted tetrahydropyran.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Benzyloxy)methyl)-4-hydroxy-tetrahydro-2H-pyran
  • 4-((Benzyloxy)methyl)-4-methoxy-tetrahydro-2H-pyran
  • 4-((Benzyloxy)methyl)-4-aminotetrahydro-2H-pyran

Uniqueness

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

4-ethynyl-4-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C15H18O2/c1-2-15(8-10-16-11-9-15)13-17-12-14-6-4-3-5-7-14/h1,3-7H,8-13H2

InChI Key

OFINQGYDBDWYIS-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)COCC2=CC=CC=C2

Origin of Product

United States

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